molecular formula C14H20ClNO2 B2673102 Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride CAS No. 92500-80-6

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride

Cat. No.: B2673102
CAS No.: 92500-80-6
M. Wt: 269.77
InChI Key: GCMFOZNJYLXPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride, involves several key steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods are designed to be fast and cost-effective, ensuring the large-scale production of biologically active piperidines .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride involves its role as a central nervous system stimulant. It acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. This results in improved attention and reduced impulsivity in individuals with ADHD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride is unique due to its specific chemical structure, which allows it to interact with neurotransmitter systems in a distinct manner compared to other similar compounds. Its ability to cross the blood-brain barrier and its pharmacokinetic properties make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-5-3-2-4-6-11)12-7-9-15-10-8-12;/h2-6,12-13,15H,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMFOZNJYLXPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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